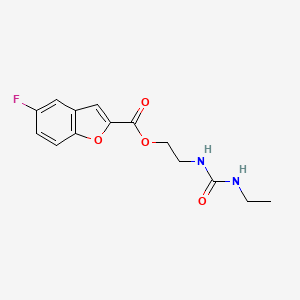
2-(Ethylcarbamoylamino)ethyl 5-fluoro-1-benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylcarbamoylamino)ethyl 5-fluoro-1-benzofuran-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as EF-24 and has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The purpose of
Mécanisme D'action
The mechanism of action of EF-24 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. EF-24 has been found to inhibit the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. EF-24 has also been reported to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell proliferation and survival. Furthermore, EF-24 has been found to inhibit the STAT3 pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
EF-24 has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that EF-24 inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines and enzymes. In vivo studies have reported that EF-24 inhibits tumor growth, reduces inflammation, and improves oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
EF-24 has several advantages for lab experiments, including its availability, stability, and low toxicity. EF-24 is commercially available and can be easily synthesized in the lab. Furthermore, EF-24 is stable under normal laboratory conditions and has low toxicity, making it suitable for in vitro and in vivo experiments. However, EF-24 has some limitations, including its poor solubility in water and its instability in acidic and basic conditions.
Orientations Futures
EF-24 has shown promising results in preclinical studies, and several future directions can be explored to further investigate its potential applications in medicinal chemistry. One direction is to study the pharmacokinetics and pharmacodynamics of EF-24 in vivo to determine its optimal dosage and administration route. Another direction is to investigate the potential synergistic effects of EF-24 with other anticancer and anti-inflammatory agents. Furthermore, EF-24 can be modified to improve its solubility and stability, which can enhance its efficacy and bioavailability. Finally, EF-24 can be tested in clinical trials to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis method of EF-24 involves the reaction of 5-fluoro-2-hydroxybenzoic acid with ethyl chloroformate to form 5-fluoro-2-chlorobenzoyl ethyl ester. This intermediate product is then reacted with ethylenediamine to form 2-(ethylcarbamoylamino)ethyl 5-fluoro-2-benzoyl ethyl ester. Finally, the compound is treated with sodium methoxide to obtain EF-24.
Applications De Recherche Scientifique
EF-24 has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that EF-24 exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. EF-24 has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, EF-24 has been reported to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
2-(ethylcarbamoylamino)ethyl 5-fluoro-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4/c1-2-16-14(19)17-5-6-20-13(18)12-8-9-7-10(15)3-4-11(9)21-12/h3-4,7-8H,2,5-6H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIVNVMDZFAMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCOC(=O)C1=CC2=C(O1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide](/img/structure/B7678268.png)
![2-[(2-Chloro-5-methoxyphenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7678283.png)
![N-[1-(2-methylfuro[3,2-c]pyridin-4-yl)piperidin-3-yl]methanesulfonamide](/img/structure/B7678289.png)
![N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B7678296.png)
![4-[(3-Methoxy-4-methylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7678304.png)
![5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7678305.png)
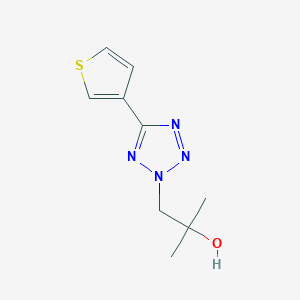
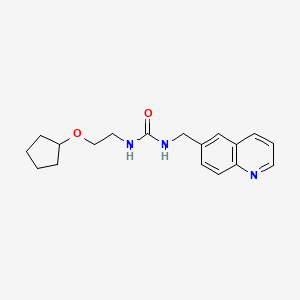
![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpyrrolidine-1-carboxamide](/img/structure/B7678323.png)
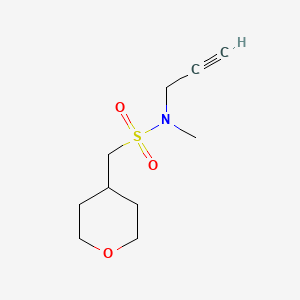
![N-[1-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B7678343.png)
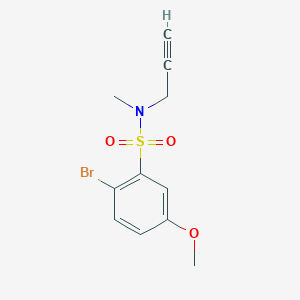
![Methyl 2-[2-[(3-bromopyridine-2-carbonyl)amino]phenyl]acetate](/img/structure/B7678356.png)
![1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7678374.png)
